molecular formula C9H6BrF3O3S B8195492 2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone

2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone

Cat. No.: B8195492
M. Wt: 331.11 g/mol
InChI Key: BIJQLINHDVZIAK-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone is an organic compound with the molecular formula C9H6BrF3O3S It is known for its unique chemical structure, which includes a bromine atom and a trifluoromethylsulfonyl group attached to a phenyl ring

Preparation Methods

The synthesis of 2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone typically involves the bromination of 1-[4-(trifluoromethylsulfonyl)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone involves its interaction with various molecular targets. The bromine atom and the trifluoromethylsulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or other proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone can be compared with other similar compounds, such as:

    2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: This compound has a similar structure but with different fluorine substitution patterns on the phenyl ring.

    2-Bromo-1-(4-bromophenyl)ethanone: This compound has a bromine atom instead of the trifluoromethylsulfonyl group.

    2-Bromo-1-(4-methylsulfonylphenyl)ethanone: This compound has a methylsulfonyl group instead of the trifluoromethylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties .

Properties

IUPAC Name

2-bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3S/c10-5-8(14)6-1-3-7(4-2-6)17(15,16)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJQLINHDVZIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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